Pancreatic polypeptide avian

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

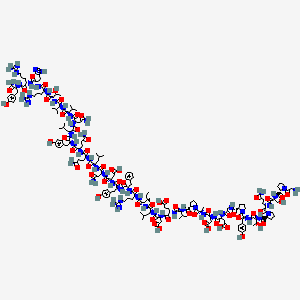

Pancreatic polypeptide avian, is a 36-amino acid peptide with a molecular weight of approximately 4250. It was first isolated from the pancreas of chickens and is known for its role in regulating pancreatic secretions and gastrointestinal motility . This peptide is part of a family of peptides that includes peptide YY and neuropeptide Y, which are involved in various physiological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pancreatic polypeptide, avian, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of pancreatic polypeptide, avian, may involve recombinant DNA technology. This method includes:

Gene Cloning: The gene encoding the peptide is inserted into an expression vector.

Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.

Purification: The peptide is purified using techniques like affinity chromatography and high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Pancreatic polypeptide avian, can undergo various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-function relationship of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) and specific primers.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Introduction to Pancreatic Polypeptide Avian

This compound (PP) is a peptide hormone produced by the pancreas in birds. It plays a significant role in regulating various physiological processes, including appetite control, gastrointestinal motility, and the secretion of other hormones. This article explores the scientific research applications of this compound, focusing on its physiological roles, potential therapeutic uses, and implications in veterinary medicine.

Appetite Regulation

This compound is known for its involvement in appetite regulation. Research indicates that PP can suppress food intake in birds, suggesting its potential as a target for controlling obesity and managing feeding behaviors in avian species. Studies have demonstrated that administration of PP leads to a decrease in food consumption, indicating its role as a satiety signal.

Gastrointestinal Function

PP also influences gastrointestinal motility and secretion. It has been shown to modulate gastric emptying and intestinal transit time, which are crucial for nutrient absorption. This regulatory function highlights the importance of PP in optimizing digestive health in avian species.

Hormonal Interactions

The interactions between this compound and other hormones are critical for maintaining metabolic homeostasis. Research has explored how PP interacts with insulin and glucagon, suggesting that it may play a role in glucose metabolism and energy balance.

Obesity Management

Given its role in appetite suppression, this compound has potential applications in obesity management. Studies have investigated the effects of PP analogs on weight reduction in birds, providing insights into its efficacy as a therapeutic agent for obesity-related disorders.

Diabetes Research

Research into the effects of PP on glucose metabolism suggests potential applications in diabetes management. Understanding how PP influences insulin secretion and sensitivity could lead to novel treatments for diabetes in both avian and mammalian species.

Veterinary Medicine

In veterinary medicine, this compound may have applications in treating gastrointestinal disorders and metabolic diseases in birds. Its ability to regulate appetite and digestive processes makes it a candidate for therapeutic interventions aimed at improving overall health and well-being in avian patients.

Case Study 1: Appetite Regulation in Chickens

A study conducted on broiler chickens examined the effects of exogenous pancreatic polypeptide on feed intake. The results indicated that chickens receiving PP showed a significant reduction in feed consumption compared to the control group. This study provides evidence supporting the role of PP as an appetite suppressant in poultry.

Case Study 2: Metabolic Effects in Quail

Research involving Japanese quail assessed the metabolic effects of pancreatic polypeptide administration. The findings revealed that treated quail exhibited improved glucose tolerance and altered lipid profiles, suggesting potential benefits for managing metabolic disorders.

Table 1: Summary of Physiological Effects of this compound

| Physiological Role | Effect | Reference |

|---|---|---|

| Appetite Regulation | Suppresses food intake | |

| Gastrointestinal Motility | Modulates gastric emptying | |

| Hormonal Interaction | Influences insulin secretion |

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Description | Evidence |

|---|---|---|

| Obesity Management | Appetite suppression | |

| Diabetes Research | Improvement of glucose metabolism | |

| Veterinary Medicine | Treatment for gastrointestinal disorders |

Mécanisme D'action

Pancreatic polypeptide avian, exerts its effects by binding to specific receptors in the brain and gastrointestinal tract. This binding inhibits the secretion of pancreatic enzymes and bicarbonate, and modulates gastrointestinal motility . The peptide acts on receptors in the brain, leading to the inhibition of vagal output to the pancreas .

Comparaison Avec Des Composés Similaires

Pancreatic polypeptide avian, is part of a family of peptides that includes peptide YY and neuropeptide Y. These peptides share structural similarities but have distinct physiological roles:

Peptide YY: Primarily involved in reducing appetite and inhibiting gastric motility.

Neuropeptide Y: Plays a role in regulating energy balance, memory, and learning.

Compared to these peptides, pancreatic polypeptide, avian, is unique in its specific role in regulating pancreatic secretions and gastrointestinal motility .

Propriétés

Numéro CAS |

58591-52-9 |

|---|---|

Formule moléculaire |

C190H283N53O58 |

Poids moléculaire |

4238 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C190H283N53O58/c1-18-95(14)151(237-172(286)119(71-91(6)7)222-170(284)128(82-146(264)265)229-160(274)114(57-61-143(258)259)217-179(293)148(92(8)9)235-177(291)134-36-27-66-241(134)185(299)96(15)210-161(275)127(81-145(262)263)230-169(283)126(80-144(260)261)211-141(256)86-208-175(289)132-34-26-67-242(132)187(301)130(76-103-44-52-108(250)53-45-103)232-184(298)152(97(16)245)238-178(292)135-37-28-68-243(135)186(300)115(56-60-138(194)253)218-174(288)131(87-244)233-176(290)133-35-25-65-240(133)142(257)84-191)182(296)215-110(32-23-63-206-189(200)201)156(270)223-120(73-99-29-20-19-21-30-99)165(279)225-122(75-102-42-50-107(249)51-43-102)166(280)231-129(83-147(266)267)171(285)227-124(78-139(195)254)168(282)221-117(69-89(2)3)162(276)214-112(54-58-136(192)251)158(272)213-113(55-59-137(193)252)159(273)224-121(74-101-40-48-106(248)49-41-101)164(278)220-118(70-90(4)5)163(277)228-125(79-140(196)255)173(287)234-149(93(10)11)180(294)236-150(94(12)13)181(295)239-153(98(17)246)183(297)216-111(33-24-64-207-190(202)203)157(271)226-123(77-104-85-204-88-209-104)167(281)212-109(31-22-62-205-188(198)199)155(269)219-116(154(197)268)72-100-38-46-105(247)47-39-100/h19-21,29-30,38-53,85,88-98,109-135,148-153,244-250H,18,22-28,31-37,54-84,86-87,191H2,1-17H3,(H2,192,251)(H2,193,252)(H2,194,253)(H2,195,254)(H2,196,255)(H2,197,268)(H,204,209)(H,208,289)(H,210,275)(H,211,256)(H,212,281)(H,213,272)(H,214,276)(H,215,296)(H,216,297)(H,217,293)(H,218,288)(H,219,269)(H,220,278)(H,221,282)(H,222,284)(H,223,270)(H,224,273)(H,225,279)(H,226,271)(H,227,285)(H,228,277)(H,229,274)(H,230,283)(H,231,280)(H,232,298)(H,233,290)(H,234,287)(H,235,291)(H,236,294)(H,237,286)(H,238,292)(H,239,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,198,199,205)(H4,200,201,206)(H4,202,203,207)/t95-,96-,97+,98+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,148-,149-,150-,151-,152-,153-/m0/s1 |

Clé InChI |

DRIBIXHTMAVILE-PGGPHGELSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN |

Key on ui other cas no. |

58591-52-9 |

Séquence |

GPSQPTYPGDDAPVEDLIRFYDNLQQYLNVVTRHRY |

Synonymes |

avian pancreatic polypeptide, avian polypeptide (chicken) pancreatic polypeptide, avian |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.